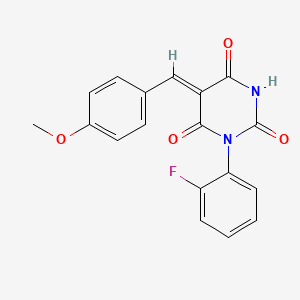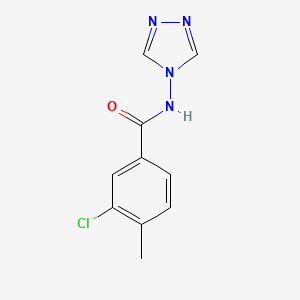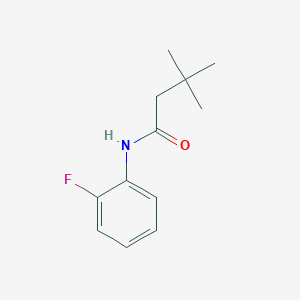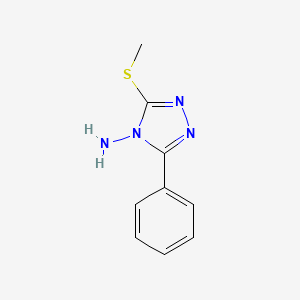
1-(2-chlorophenyl)-4-hydroxy-4-methyl-1-penten-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-chlorophenyl)-4-hydroxy-4-methyl-1-penten-3-one, also known as Clomazone, is a herbicide that is widely used in agriculture to control the growth of weeds. It was first introduced in the 1970s and has since become a popular choice for farmers due to its effectiveness and low toxicity.
Applications De Recherche Scientifique
1-(2-chlorophenyl)-4-hydroxy-4-methyl-1-penten-3-one has been extensively studied for its herbicidal properties. It is commonly used to control the growth of weeds in crops such as soybeans, cotton, and peanuts. In addition to its agricultural applications, 1-(2-chlorophenyl)-4-hydroxy-4-methyl-1-penten-3-one has also been studied for its potential use as an antifungal agent. Studies have shown that it can inhibit the growth of several fungal species, making it a promising candidate for the development of new antifungal drugs.
Mécanisme D'action
1-(2-chlorophenyl)-4-hydroxy-4-methyl-1-penten-3-one works by inhibiting the biosynthesis of carotenoids, which are essential pigments that protect plants from oxidative damage. By blocking this pathway, 1-(2-chlorophenyl)-4-hydroxy-4-methyl-1-penten-3-one disrupts the normal growth and development of weeds, leading to their eventual death. The exact mechanism of action is still not fully understood, but it is believed to involve the inhibition of the enzyme phytoene desaturase, which is involved in carotenoid biosynthesis.
Biochemical and Physiological Effects
1-(2-chlorophenyl)-4-hydroxy-4-methyl-1-penten-3-one has been shown to have a low toxicity profile in mammals. However, studies have shown that it can cause oxidative stress in plants, leading to the production of reactive oxygen species (ROS). This can have a negative impact on plant growth and development, and may also affect the nutritional quality of crops. In addition, 1-(2-chlorophenyl)-4-hydroxy-4-methyl-1-penten-3-one has been shown to have a negative impact on soil microbial communities, which play an important role in maintaining soil health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 1-(2-chlorophenyl)-4-hydroxy-4-methyl-1-penten-3-one is its high selectivity for certain crops, making it an effective herbicide for weed control. However, its effectiveness can be limited by factors such as soil type, weather conditions, and the presence of other herbicides. In addition, 1-(2-chlorophenyl)-4-hydroxy-4-methyl-1-penten-3-one can be difficult to work with in the lab due to its low solubility in water and other solvents.
Orientations Futures
There are several potential future directions for research on 1-(2-chlorophenyl)-4-hydroxy-4-methyl-1-penten-3-one. One area of interest is the development of new formulations that can improve its effectiveness and reduce its negative impact on the environment. Another area of research is the identification of new targets for 1-(2-chlorophenyl)-4-hydroxy-4-methyl-1-penten-3-one, which could lead to the development of new herbicides and antifungal agents. Finally, there is a need for more research on the long-term effects of 1-(2-chlorophenyl)-4-hydroxy-4-methyl-1-penten-3-one on soil health and plant nutrition, as well as its potential impact on human health.
Méthodes De Synthèse
1-(2-chlorophenyl)-4-hydroxy-4-methyl-1-penten-3-one is synthesized through a multistep process that involves the reaction of 2-chlorobenzoyl chloride with 4-methyl-3-penten-2-one in the presence of a base. The resulting intermediate is then treated with hydroxylamine to form the final product, 1-(2-chlorophenyl)-4-hydroxy-4-methyl-1-penten-3-one. The entire process is carried out under controlled conditions to ensure high yield and purity.
Propriétés
IUPAC Name |
(E)-1-(2-chlorophenyl)-4-hydroxy-4-methylpent-1-en-3-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClO2/c1-12(2,15)11(14)8-7-9-5-3-4-6-10(9)13/h3-8,15H,1-2H3/b8-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCGUUASYJOEBMN-BQYQJAHWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)C=CC1=CC=CC=C1Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C(=O)/C=C/C1=CC=CC=C1Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(3-methylphenyl)[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B5790501.png)

![ethyl 2-cyano-3-(9-methoxy-3-oxo-3H-pyrrolo[1,2-a]indol-2-yl)acrylate](/img/structure/B5790516.png)

![4-(2-oxo-1-pyrrolidinyl)-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5790539.png)
![N-[2-(butyrylamino)phenyl]-4-methylbenzamide](/img/structure/B5790545.png)

![N-(3-pyridinylmethyl)-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-2-carboxamide](/img/structure/B5790561.png)
![4-({[(3-methoxyphenyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5790566.png)

![3-({[(4-chlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5790576.png)


![2-[(4-chlorophenyl)thio]-N-isobutylacetamide](/img/structure/B5790594.png)